Methyl 2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-Phe-Ala-OMe, also known as N-(tert-Butoxycarbonyl)-L-phenylalanyl-L-alanine methyl ester, is a dipeptide derivative commonly used in peptide synthesis. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group at the N-terminus and a methyl ester at the C-terminus. These protecting groups are crucial for preventing unwanted side reactions during peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Phe-Ala-OMe typically involves the coupling of Boc-protected amino acids. One common method is the use of dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) as coupling agents. The reaction proceeds as follows:
- Boc-L-phenylalanine is activated using DCC and HOBt in anhydrous dichloromethane.
- The activated Boc-L-phenylalanine is then coupled with L-alanine methyl ester hydrochloride in the presence of a base such as triethylamine.
- The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain Boc-Phe-Ala-OMe as a white solid .
Industrial Production Methods
Industrial production of Boc-Phe-Ala-OMe follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and optimized reaction conditions ensures high yield and purity. The process involves:
- Automated solid-phase peptide synthesis (SPPS) using Boc-protected amino acids.
- Cleavage of the peptide from the resin and purification using high-performance liquid chromatography (HPLC).
- Lyophilization to obtain the final product in a highly pure form .
Chemical Reactions Analysis
Types of Reactions
Boc-Phe-Ala-OMe undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.
Coupling Reactions: It can be coupled with other amino acids or peptides to form longer peptide chains.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous sodium hydroxide or hydrochloric acid.
Deprotection: Achieved using trifluoroacetic acid (TFA) in dichloromethane.
Coupling: DCC and HOBt are commonly used as coupling agents in anhydrous dichloromethane.
Major Products Formed
Hydrolysis: Produces Boc-Phe-Ala-OH.
Deprotection: Produces H-Phe-Ala-OMe.
Coupling: Produces longer peptide chains depending on the amino acids or peptides used.
Scientific Research Applications
Boc-Phe-Ala-OMe has several applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of longer peptides and proteins.
Drug Development: Employed in the design and synthesis of peptide-based therapeutics.
Biomaterials: Utilized in the development of peptide-based hydrogels and nanomaterials for drug delivery and tissue engineering
Mechanism of Action
The mechanism of action of Boc-Phe-Ala-OMe is primarily related to its role as a protected dipeptide in peptide synthesis. The Boc group protects the amine functionality, preventing unwanted side reactions during coupling. The methyl ester group protects the carboxyl functionality, allowing for selective deprotection and further functionalization .
Comparison with Similar Compounds
Similar Compounds
Boc-Phe-Phe-OMe: Another Boc-protected dipeptide with similar protecting groups.
Boc-Ala-Ala-OMe: A simpler dipeptide with the same protecting groups but different amino acid sequence.
Fmoc-Phe-Ala-OMe: Uses a different protecting group (Fmoc) at the N-terminus
Uniqueness
Boc-Phe-Ala-OMe is unique due to its specific amino acid sequence and protecting groups, making it suitable for specific peptide synthesis applications. Its structural properties allow for efficient coupling and deprotection, making it a valuable tool in peptide chemistry .
Properties
IUPAC Name |
methyl 2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O5/c1-12(16(22)24-5)19-15(21)14(11-13-9-7-6-8-10-13)20-17(23)25-18(2,3)4/h6-10,12,14H,11H2,1-5H3,(H,19,21)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQKWBQWQIAVCLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)NC(=O)C(CC1=CC=CC=C1)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.